molecular formula C9H10BrN3O B13296477 3-Bromo-7-ethyl-6-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one

3-Bromo-7-ethyl-6-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one

Cat. No.: B13296477
M. Wt: 256.10 g/mol
InChI Key: XIWUCGRXQVPWOV-UHFFFAOYSA-N
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Description

3-Bromo-7-ethyl-6-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-7-ethyl-6-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-bromo-7-ethyl-6-methylpyrazole with a suitable aldehyde or ketone in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve product purity .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-7-ethyl-6-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Typically carried out in the presence of a base such as potassium carbonate or sodium hydride in an aprotic solvent like dimethylformamide (DMF).

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Coupling Reactions: Palladium catalysts and phosphine ligands are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while coupling with an aryl boronic acid can produce a biaryl compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-7-ethyl-6-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine atom allows for versatile functionalization through substitution reactions, and its ethyl and methyl groups contribute to its lipophilicity and bioavailability .

Properties

Molecular Formula

C9H10BrN3O

Molecular Weight

256.10 g/mol

IUPAC Name

3-bromo-7-ethyl-6-methyl-4H-pyrazolo[1,5-a]pyrimidin-5-one

InChI

InChI=1S/C9H10BrN3O/c1-3-7-5(2)9(14)12-8-6(10)4-11-13(7)8/h4H,3H2,1-2H3,(H,12,14)

InChI Key

XIWUCGRXQVPWOV-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=O)NC2=C(C=NN12)Br)C

Origin of Product

United States

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